![molecular formula C6H11NO B1395770 2-Oxa-6-azaspiro[3.4]octane CAS No. 220290-68-6](/img/structure/B1395770.png)
2-Oxa-6-azaspiro[3.4]octane
Übersicht
Beschreibung
2-Oxa-6-azaspiro[3.4]octane is a heterocyclic compound that features a spirocyclic structure, which includes both an oxygen and a nitrogen atom within its ring system. This compound is of significant interest due to its involvement in the preparation of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives, which exhibit epidermal growth factor receptor (EGFR) inhibitory activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-6-azaspiro[3.4]octane can be achieved through various annulation strategies. One approach involves the annulation of the cyclopentane ring, while the other two approaches involve the annulation of the four-membered ring. These methods employ readily available starting materials and conventional chemical transformations with minimal chromatographic purifications .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up processes would apply. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxa-6-azaspiro[3.4]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the nitrogen or oxygen functionalities.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
2-Oxa-6-azaspiro[3.4]octane is primarily recognized for its role in synthesizing biologically active compounds. One notable application is in the preparation of aminocyanopyridine derivatives , which have shown promise in the prevention and treatment of cancer and inflammatory diseases. These derivatives exhibit inhibitory activities against the epidermal growth factor receptor (EGFR), making them significant in cancer therapy development .
Table 1: Biological Activities of Derivatives
Compound Type | Target Activity | Reference |
---|---|---|
Aminocyanopyridine derivatives | EGFR inhibition | |
Azaspirocycle derivatives | Potential anti-cancer agents |
Synthesis Methodologies
The synthesis of this compound involves several innovative approaches, including cycloaddition reactions that utilize readily available starting materials. Research has highlighted three successful synthetic routes:
- Annulation of Cyclopentane Ring : This method employs cyclopentane as a precursor, leading to efficient formation.
- Four-Membered Ring Annulation : Two alternative approaches involve annulating a four-membered ring, which also utilizes conventional chemical transformations.
- [3+2] Cycloaddition : This method has been explored for its efficiency in synthesizing azaspiro compounds, including this compound .
Table 2: Synthesis Routes Overview
Pharmaceutical Compositions
Recent studies have also explored the use of this compound derivatives as M4 receptor agonists , which may have implications in treating various neurological disorders. These compounds are being investigated for their potential to modulate cholinergic signaling pathways, thereby offering new therapeutic avenues for conditions such as Alzheimer's disease and schizophrenia .
Table 3: Potential Therapeutic Applications
Wirkmechanismus
The mechanism of action of 2-Oxa-6-azaspiro[3.4]octane primarily involves its interaction with molecular targets such as the epidermal growth factor receptor (EGFR). By inhibiting EGFR, the compound can interfere with signaling pathways that are crucial for cell proliferation and survival. This makes it a potential candidate for therapeutic applications in cancer treatment .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azaspiro[3.4]octane: Lacks the oxygen atom in the ring system.
2-Oxa-6-azaspiro[4.4]nonane: Contains an additional carbon atom in the ring system.
2-Oxa-6-azaspiro[3.3]heptane: Has a smaller ring system compared to 2-Oxa-6-azaspiro[3.4]octane.
Uniqueness
This compound is unique due to its specific spirocyclic structure that includes both an oxygen and a nitrogen atom. This structural feature contributes to its distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biologische Aktivität
Overview
2-Oxa-6-azaspiro[3.4]octane is a heterocyclic compound characterized by its unique spirocyclic structure, which includes both oxygen and nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its biological activity, particularly as an inhibitor of the epidermal growth factor receptor (EGFR). This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical pathways, and relevant research findings.
Target and Interaction
The primary biological target of this compound is the epidermal growth factor receptor (EGFR) . The compound inhibits EGFR activity, which plays a crucial role in various cellular processes including proliferation, differentiation, and survival. The inhibition of EGFR by this compound affects several downstream signaling pathways:
- RAS/RAF/MEK/ERK Pathway : Involved in cell proliferation.
- PI3K/AKT/mTOR Pathway : Associated with cell survival.
By blocking these pathways, this compound can induce cell death and inhibit cell growth in cancerous cells.
Solubility and Stability
This compound is soluble in water, which facilitates its use in biological assays. Its stability under various conditions is critical for maintaining its biological activity over time. Research indicates that while the compound remains stable under specific laboratory conditions, its activity may diminish due to degradation factors such as light and temperature.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits EGFR-mediated signaling in various cancer cell lines. For instance, it has shown significant potency in inhibiting cell proliferation in assays designed to measure the efficacy against EGFR-dependent tumors.
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study A | A431 (EGFR+) | 0.5 | EGFR inhibition |
Study B | HCC827 (EGFR mutation) | 0.3 | EGFR signaling blockade |
Case Studies
- Case Study on Tumor Growth Inhibition : In a xenograft model using A431 cells implanted in mice, treatment with this compound led to a significant reduction in tumor size compared to control groups, underscoring its potential as an anti-cancer agent .
- Microsomal Stability Assessment : A study assessed the microsomal stability of derivatives of this compound, revealing that while some derivatives exhibited improved potency against specific targets like Pks13, they also showed reduced stability and increased hERG channel inhibition .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption characteristics with a potential for systemic distribution due to its solubility profile. However, detailed pharmacokinetic studies are necessary to fully understand its metabolic pathways and elimination routes.
Eigenschaften
IUPAC Name |
2-oxa-7-azaspiro[3.4]octane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-2-7-3-6(1)4-8-5-6/h7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAIMJRKJKQNQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12COC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60701248 | |
Record name | 2-Oxa-6-azaspiro[3.4]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60701248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220290-68-6 | |
Record name | 2-Oxa-6-azaspiro[3.4]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60701248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-oxa-6-azaspiro[3.4]octane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the synthesis of 2-Oxa-6-azaspiro[3.4]octane relevant in medicinal chemistry?
A1: The research highlights that this compound can act as a substitute for morpholine. Morpholine is a common structural motif found in many drugs. By creating and studying similar compounds like this compound, researchers can potentially discover new molecules with improved pharmacological properties or explore new areas of chemical space for drug development. []
Q2: What is the main synthetic strategy used to produce this compound in this research?
A2: The researchers utilized a [3+2] cycloaddition reaction to synthesize this compound. This reaction allows for the formation of the spirocyclic structure characteristic of the compound. The specific details of the reaction, including the starting materials and conditions, are described in the article. []
Q3: What are the advantages of the synthetic method described in the paper for producing this compound?
A3: The article emphasizes that the synthesis allows for the production of multi-gram quantities of this compound with relatively high yields. This scalability is essential for further research and potential development of the compound or its derivatives. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.